

2-(Chloromethoxy)benzamide: Technical Monograph & Synthetic Utility[1]

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Compound of Interest

Compound Name: 2-(Chloromethoxy)benzamide

Cat. No.: B13651554

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Executive Summary

This technical guide provides an in-depth analysis of **2-(chloromethoxy)benzamide** (CAS: 1512203-12-1), a specialized organochlorine intermediate.[1] While often transiently generated in situ during the synthesis of 1,3-benzoxazin-4-one scaffolds, the isolated compound represents a high-energy electrophile with significant utility in heterocyclic chemistry and drug discovery.[1]

This guide is designed for medicinal chemists and process engineers, focusing on the compound's dual nature as a potent alkylating agent and a "masked" heterocycle precursor.[1] We explore its synthesis, stability profile, safety protocols (analogous to MOM-Cl), and its pivotal role in constructing bioactive cores found in therapeutics like Deferasirox.[1]

Part 1: Chemical Architecture & Properties[1]

Structural Analysis

2-(Chloromethoxy)benzamide consists of a salicylamide core where the phenolic hydroxyl group has been etherified with a chloromethyl moiety.[1]

- Systematic Name: **2-(Chloromethoxy)benzamide**[1][2]

- Molecular Formula:

[1]

- Molecular Weight: 185.61 g/mol [1][2]

- CAS Number: 1512203-12-1[1][2]

- Key Functional Groups:

- -Haloether: The

group is highly reactive, susceptible to nucleophilic attack (S_N1 mechanism via an oxocarbenium ion).[1]

- Primary Amide: The

group serves as an internal nucleophile, driving cyclization.[1]

Physicochemical Profile

Note: As an unstable intermediate often generated in situ, empirical data for the isolated solid is limited.[1] Values below represent consensus data for the class of chloromethyl aryl ethers.

Property	Value / Description	Note
Physical State	White to off-white crystalline solid	Highly moisture-sensitive
Solubility	DCM, THF, DMF, Toluene	Reacts with protic solvents (MeOH,)
Stability	Low	Hydrolyzes rapidly to salicylamide and formaldehyde
Reactivity	High (Electrophilic Alkylating Agent)	Analogous to Chloromethyl Methyl Ether (MOM-Cl)

Part 2: Synthesis & Reaction Mechanisms[1][5]

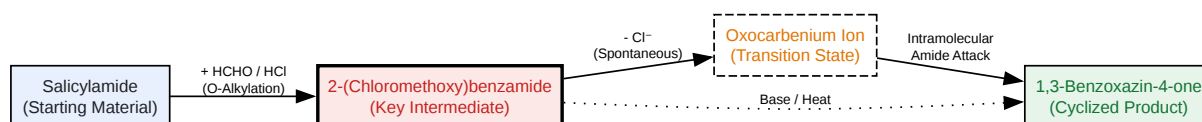
The "Masked" Cyclization Pathway

The primary utility of **2-(chloromethoxy)benzamide** lies in its role as a precursor to 2,3-dihydro-1,3-benzoxazin-4-one.[1] The chloromethyl group acts as a "one-carbon" bridge, reacting with the amide nitrogen.[1]

Mechanism of Formation & Cyclization

The synthesis typically involves the reaction of salicylamide with formaldehyde (or paraformaldehyde) and hydrogen chloride (HCl).[1]

- O-Chloromethylation: The phenolic oxygen attacks the protonated formaldehyde, followed by chloride displacement of water, forming **2-(chloromethoxy)benzamide**. [1]
- Intramolecular Cyclization: The amide nitrogen attacks the electrophilic methylene carbon, displacing the chloride to form the oxazinone ring. [1]



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Figure 1: Reaction pathway showing the conversion of Salicylamide to 1,3-Benzoxazin-4-one via the **2-(chloromethoxy)benzamide** intermediate. [1]

Synthetic Protocols

Method A: In Situ Generation (Recommended)

Due to the instability and toxicity of the isolated ether, in situ generation is the standard industrial approach for accessing benzoxazinone scaffolds. [1]

- Reagents: Salicylamide (1.0 eq), Paraformaldehyde (1.2 eq), anhydrous (catalytic), dry Toluene. [1]

- Procedure:
 - Suspend salicylamide and paraformaldehyde in toluene.[1]
 - Bubble dry HCl gas through the mixture at 0–5°C until saturation.
 - Observation: The formation of **2-(chloromethoxy)benzamide** occurs rapidly.[1]
 - Cyclization: Heat the mixture to reflux. The intermediate eliminates HCl to close the ring.[1]
- Workup: Remove solvent in vacuo to obtain the crude benzoxazinone.

Method B: Isolation (Research Scale Only)

Warning: This protocol generates a potent carcinogen.[1] Use a glovebox.

- Reagents: Salicylamide, Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), dry DCM.[1]
- Procedure:
 - Dissolve salicylamide in DCM at -78°C.
 - Add DIPEA (1.1 eq) followed slowly by MOM-Cl (1.1 eq).[1] Note: MOM-Cl is a restricted carcinogen.[1]
 - Stir at -78°C for 1 hour, then warm to 0°C.
 - Purification: Rapid filtration through a short pad of anhydrous silica gel (neutralized) under inert atmosphere.[1]
 - Storage: Store at -20°C under Argon.

Part 3: Safety & Handling (E-E-A-T)[1]

Toxicity Profile

2-(Chloromethoxy)benzamide belongs to the class of

-haloethers.[1] These compounds are alkylating agents capable of cross-linking DNA.[1]

- **Carcinogenicity:** Structurally analogous to Bis(chloromethyl) ether and MOM-Cl, both proven human carcinogens (OSHA regulated).[1] Treat **2-(chloromethoxy)benzamide** with the same level of precaution.[1]
- **Acute Toxicity:** Highly corrosive to mucous membranes; lachrymator.[1]

Mandatory Safety Controls

Every experiment involving this compound must be self-validating regarding containment.[1]

Control Measure	Specification	Reason
Engineering	Class II Biosafety Cabinet or Glovebox	Prevents inhalation of vapors/dust.[1]
Quenching	Aqueous Ammonia or 10% NaOH	Nucleophilic destruction of the alkylator.[1]
PPE	Double Nitrile Gloves + Tyvek Sleeves	Permeation time for chloroethers is short.[1]
Waste	Segregated "High Hazard" Stream	Do not mix with general organic waste.[1]

Part 4: Applications in Drug Development[1]

Benzoxazinone Scaffolds

The primary application of **2-(chloromethoxy)benzamide** is the construction of the 1,3-benzoxazin-4-one core.[1] This heterocyclic system is a pharmacophore found in:

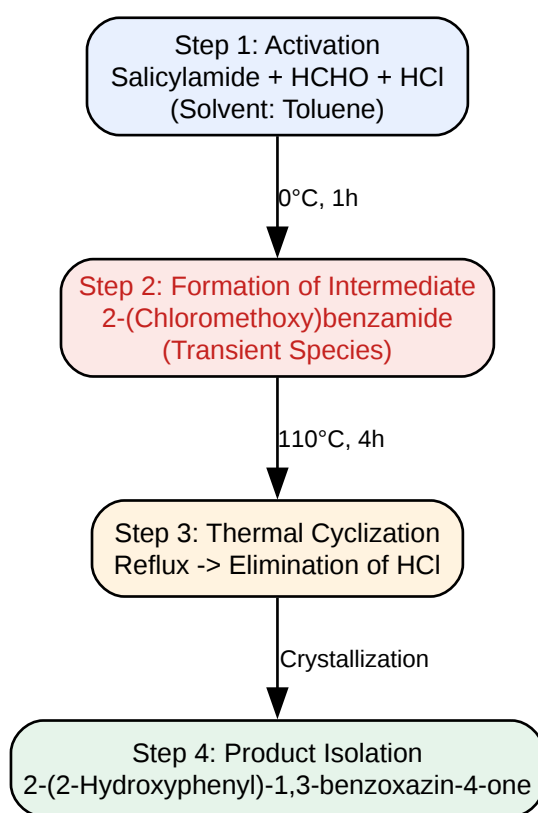
- **Deferasirox (Exjade):** An oral iron chelator.[1] The synthesis involves salicylamide derivatives cyclized to benzoxazinones, which are then reacted with salicylhydrazide.[1]
- **Serine Protease Inhibitors:** The benzoxazinone ring can acylate the active site serine of enzymes (e.g., Human Leukocyte Elastase).[1]

Linker Chemistry

In antibody-drug conjugates (ADCs) or prodrug design, the chloromethoxy group can serve as a "self-immolative" linker.[1] Upon enzymatic cleavage of the amide bond, the resulting hemiaminal ether decomposes, releasing the payload (formaldehyde and the phenol).[1]

Experimental Workflow: Deferasirox Precursor Synthesis

This workflow demonstrates the utility of the intermediate in a real-world drug synthesis context.



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Figure 2: Process flow for the synthesis of Deferasirox intermediate using the chloromethoxy methodology.

References

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